molecular formula C16H18N2O2S B2432658 2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide CAS No. 922823-55-0

2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2432658
CAS No.: 922823-55-0
M. Wt: 302.39
InChI Key: QEHMKICVYNJOFK-UHFFFAOYSA-N
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Description

2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring, which is known for its electronic properties, making it a candidate for research in pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps:

    Formation of 2,4-dimethylphenylacetic acid: This can be achieved through the Friedel-Crafts acylation of 2,4-dimethylbenzene with chloroacetic acid, followed by hydrolysis.

    Amidation: The 2,4-dimethylphenylacetic acid is then converted to its corresponding amide by reacting with thionyl chloride to form the acid chloride, followed by reaction with methylamine.

    Thiophene Ring Introduction: The amide is then coupled with a thiophene-3-carboxylic acid derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used for reducing the amide group.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its amide and thiophene functionalities are common in many bioactive molecules, suggesting it could have pharmacological activity.

Industry

In industry, this compound might be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenyl)acetamido derivatives: These compounds share the acetamido group but differ in the substituents on the aromatic ring or the nature of the heterocycle.

    Thiophene-3-carboxamide derivatives: These compounds have the thiophene ring and carboxamide group but vary in the substituents attached to the thiophene ring.

Uniqueness

2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide is unique due to the combination of its structural features. The presence of both the 2,4-dimethylphenyl group and the thiophene ring in the same molecule provides a distinct set of electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[2-(2,4-dimethylphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10-4-5-12(11(2)8-10)9-14(19)18-16-13(6-7-21-16)15(20)17-3/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHMKICVYNJOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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